2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of trichloromethyl, chlorophenyl, and cyanoethyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide typically involves the reaction of 3-chloroaniline with 2,2,2-trichloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl or cyanoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-cyanoethyl)acetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.
2,2,2-Trichloro-N-(3-bromophenyl)-N-(2-cyanoethyl)acetamide: Bromine atom replacing the chlorine atom on the phenyl ring.
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-methyl)acetamide: Methyl group replacing the cyanoethyl group.
Uniqueness
2,2,2-Trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both trichloromethyl and cyanoethyl groups can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
98062-09-0 |
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Molecular Formula |
C11H8Cl4N2O |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C11H8Cl4N2O/c12-8-3-1-4-9(7-8)17(6-2-5-16)10(18)11(13,14)15/h1,3-4,7H,2,6H2 |
InChI Key |
NOTSVYYSWRWCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CCC#N)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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